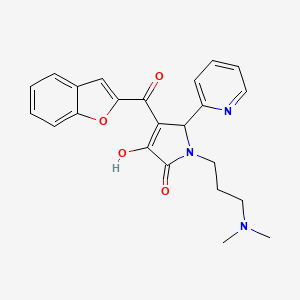

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-25(2)12-7-13-26-20(16-9-5-6-11-24-16)19(22(28)23(26)29)21(27)18-14-15-8-3-4-10-17(15)30-18/h3-6,8-11,14,20,28H,7,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRUVLIYRCXEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is to start with the benzofuran-2-carboxylic acid, which undergoes acylation with an appropriate reagent to introduce the benzofuran-2-carbonyl group. The next step involves the formation of the pyrrolone core through a cyclization reaction, followed by the introduction of the dimethylamino propyl group via nucleophilic substitution. The final step includes the addition of the pyridine ring through a coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes targeted modifications at specific functional groups:

Hydroxyl Group Reactivity

The C-3 hydroxyl group participates in:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to form esters ().

-

Alkylation : Forms ethers via Williamson synthesis with alkyl halides (e.g., methyl iodide) in the presence of NaH ().

Carbonyl Group Reactivity

The benzofuran-2-carbonyl moiety enables:

-

Nucleophilic addition : Reacts with Grignard reagents (e.g., MeMgBr) to form secondary alcohols ().

-

Condensation reactions : Forms Schiff bases with primary amines (e.g., aniline) under dehydrating conditions ().

Pyridyl Group Coordination

The pyridin-2-yl group acts as a ligand in metal-catalyzed reactions:

-

Coordination complexes : Binds to transition metals (e.g., Cu²⁺, Pd²⁺) for catalytic applications ( ).

-

Cross-coupling : Participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(dppf)Cl₂ ( ).

Dimethylamino Group Modifications

The tertiary amine undergoes:

-

Quaternization : Reacts with methyl iodide to form quaternary ammonium salts ().

-

Oxidation : Converts to N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid) ().

Catalytic and Multi-Component Reactions

The compound serves as a substrate in MCRs for generating structurally diverse derivatives:

| Step | Conditions | Outcome |

|---|---|---|

| Three-component coupling | Isocyanides + aldehydes + pyrazines, Sc(OTf)₃ catalyst | Imidazo[1,2-a]pyrazine derivatives |

| Suzuki coupling | Pd(dppf)Cl₂, aryl boronic acids | Biaryl-functionalized pyrrolones |

These reactions demonstrate the compound’s versatility in medicinal chemistry for generating bioactive analogs.

Stability and Degradation Pathways

The compound’s stability under various conditions has been characterized:

| Condition | Observation | Mechanism |

|---|---|---|

| Acidic (HCl, 1M) | Hydrolysis of ester groups | Cleavage of benzofuran-carbonyl bond |

| Basic (NaOH, 1M) | Degradation of pyrrolone ring | Ring-opening via hydroxide attack |

| Thermal (150°C) | Partial decomposition | Radical-mediated fragmentation |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

| Compound Modification | Reactivity Change | Reference |

|---|---|---|

| Replacement of pyridyl with phenyl | Reduced metal coordination | |

| Methoxy substitution at C-5 | Enhanced oxidative stability |

Scientific Research Applications

4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two analogs from the evidence, focusing on structural features, physicochemical properties, and substituent effects.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analysis (exact data unavailable in evidence).

Key Observations:

The benzofuran-2-carbonyl group (target and ) may enhance lipophilicity compared to the 4-chlorobenzoyl group in , which combines halogenated hydrophobicity with a ketone’s polarity.

Solubility and Bioavailability: Both the target compound and the analog in share the 3-(dimethylamino)propyl chain, which increases water solubility via protonation of the tertiary amine.

These methods may be adaptable for synthesizing the target compound.

Biological Relevance: The compounds in inhibit dihydroorotate dehydrogenase (DHODH), a therapeutic target for autoimmune diseases .

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one represents a novel class of biologically active molecules. Its structural features suggest potential interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure

The chemical formula of the compound is with a molecular weight of approximately 364.44 g/mol. The structure consists of a benzofuran moiety, a pyridine ring, and a pyrrolone core, which are known to confer diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Histamine Receptor Modulation : Similar compounds have been identified as antagonists or inverse agonists at the histamine H3 receptor, which plays a crucial role in neurotransmission and could influence cognitive functions .

- Antioxidant Properties : The presence of furan and pyridine rings may contribute to antioxidant activities by scavenging free radicals and reducing oxidative stress .

- Enzyme Inhibition : Preliminary studies suggest that derivatives of similar structures can inhibit enzymes like acetylcholinesterase (AChE), which is vital in neurodegenerative diseases .

Biological Activity Data

Table 1 summarizes key findings regarding the biological activities associated with this compound and its analogs.

Case Study 1: Neuroprotective Effects

In vitro studies demonstrated that compounds similar to This compound exhibited protective effects against neuronal cell death induced by oxidative stress. These findings indicate potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Anticancer Activity

Research on analogs of the compound revealed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound could serve as a lead structure for developing anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.